![molecular formula C24H26ClN3O2S B2999543 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1177922-36-9](/img/structure/B2999543.png)
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O2S and its molecular weight is 456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXY-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)NAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds are often enzymes involved in these biological processes .
Mode of Action
The mode of action of this compound is likely related to its interaction with these target enzymes. For example, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound can reduce the production of these molecules, leading to its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of thromboxane, prostaglandins, and prostacyclin . These molecules play key roles in inflammation, pain, and fever, so their reduction can lead to anti-inflammatory, analgesic, and antipyretic effects .
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action would be a reduction in the symptoms associated with the processes it affects. For example, if the compound acts as an anti-inflammatory agent, it could reduce inflammation and associated pain .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, which in turn can influence its bioavailability and efficacy . Additionally, the presence of other molecules can affect the compound’s action, as they may compete with the compound for binding to its target enzymes .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S.ClH/c1-16-9-10-20-22(13-16)30-24(25-20)27(12-11-26(2)3)23(28)19-14-17-7-5-6-8-18(17)15-21(19)29-4;/h5-10,13-15H,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNNWGAFFROQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)
![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

amine](/img/structure/B2999468.png)

![(2S)-2-Amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid](/img/structure/B2999470.png)
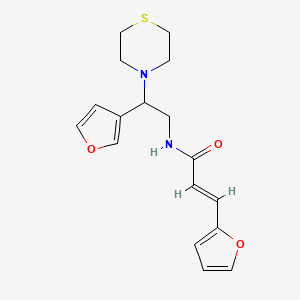
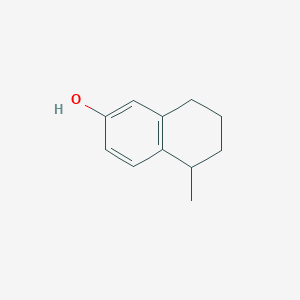
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2999475.png)
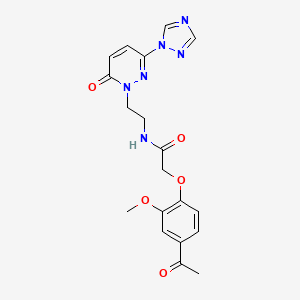
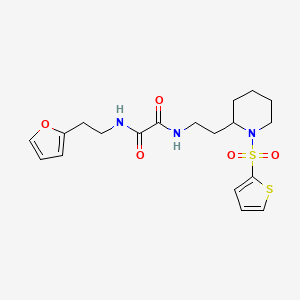
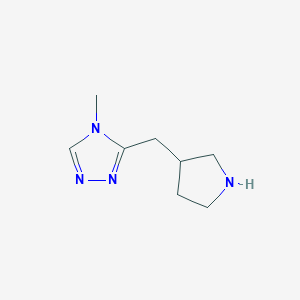
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2999483.png)
